Ethyl 4-(benzylamino)quinoline-3-carboxylate
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Overview
Description
Ethyl 4-(benzylamino)quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an ethyl ester group at the 3-position and a benzylamino group at the 4-position, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzylamino)quinoline-3-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions.
Esterification: The carboxylic acid group at the 3-position can be esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzylamine, various nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-(benzylamino)quinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: It is employed in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(benzylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The quinoline core is known to interact with DNA, enzymes, and receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinine: Another antimalarial agent with a quinoline structure.
Mefloquine: A quinoline derivative used as an antimalarial drug.
Uniqueness
Ethyl 4-(benzylamino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzylamino group and the ethyl ester makes it a versatile intermediate for further functionalization and synthesis of complex molecules .
Properties
IUPAC Name |
ethyl 4-(benzylamino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-2-23-19(22)16-13-20-17-11-7-6-10-15(17)18(16)21-12-14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYXKLPCUMOSQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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